N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953245-49-3; molecular formula C₁₈H₁₄N₂O₄; molecular weight 322.32 g/mol) belongs to the benzodioxole-isoxazole hybrid class, featuring a 1,3-benzodioxole (piperonyl) moiety linked via an acetamide bridge to a 5-phenylisoxazole ring. This compound is a synthetic small-molecule research chemical supplied at ≥95% purity (Catalog Number CM950016) and is categorized under isoxazoles, a privileged scaffold in medicinal chemistry known for hydrogen bond donor/acceptor interactions with diverse enzymes and receptors.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 953245-49-3
Cat. No. B2607591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS953245-49-3
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O4/c21-18(19-13-6-7-15-17(8-13)23-11-22-15)10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
InChIKeyRBPKHQAPABUFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953245-49-3): Structural Identity and Compound Class Overview


N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953245-49-3; molecular formula C₁₈H₁₄N₂O₄; molecular weight 322.32 g/mol) belongs to the benzodioxole-isoxazole hybrid class, featuring a 1,3-benzodioxole (piperonyl) moiety linked via an acetamide bridge to a 5-phenylisoxazole ring [1]. This compound is a synthetic small-molecule research chemical supplied at ≥95% purity (Catalog Number CM950016) and is categorized under isoxazoles, a privileged scaffold in medicinal chemistry known for hydrogen bond donor/acceptor interactions with diverse enzymes and receptors .

Workflow SAR probe synthesis and screening requiring exact N-benzodioxol-acetamide connectivity
Selection Regioisomeric linker identity ensures correct pharmacophore presentation
Quality Documented purity specification supports reproducible concentration-response assays

Why Generic Substitution Fails for N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953245-49-3)


The benzodioxole-isoxazole chemical space is characterized by steep structure-activity relationships (SAR) where minor linker modifications produce divergent biological profiles. Close analogs such as CAS 1105244-70-9, which replaces the benzodioxole-acetamide attachment with a phenethylamide extension, and CAS 946343-97-1, which inverts the acetamide orientation to a carboxamide-methyl linkage, occupy distinct chemical and pharmacological spaces that cannot be assumed interchangeable [1]. The specific N-(2H-1,3-benzodioxol-5-yl) acetamide substitution pattern of CAS 953245-49-3 defines a unique hydrogen-bonding pharmacophore distinct from N-benzodioxol-methyl or inverse amide regioisomers . Procurement without verifying exact CAS identity risks introducing unrecognized SAR variables into experimental workflows.

Linker extension analogs

Analogs with extended amine terminus (e.g., phenethylamide) create divergent SAR profiles that may not transfer; linker length alters pharmacophoric geometry.

Inverse amide regioisomers

Compounds with inverted amide orientation present different hydrogen-bonding topology, limiting direct replacement without re-evaluating target engagement.

Unspecified purity in general-market analogs

Benzodioxole-isoxazole analogs sourced without documented purity introduce uncontrolled batch variance, potentially confounding quantitative assay readouts.

Product-Specific Quantitative Evidence Guide for CAS 953245-49-3: Comparator-Based Differentiation Data


Distinct Acetamide Linker Architecture Versus N-Benzodioxol-Methyl and Inverse Amide Analogs

CAS 953245-49-3 possesses a direct N-(2H-1,3-benzodioxol-5-yl) acetamide linkage (SMILES: O=C(CC1=NOC(=C1)C1=CC=CC=C1)NC1=CC2=C(OCO2)C=C1), whereas the closest commercial analog CAS 1105244-70-9 extends the amine terminus to an N-phenethyl group, and CAS 946343-97-1 inverts the amide orientation (carboxamide rather than acetamide) with a methylene spacer on the isoxazole side [1]. These structural differences alter both the hydrogen-bond donor/acceptor geometry and the conformational flexibility of the linker region.

Linker Architecture
Head-to-head
Acetamide vs. carboxamide orientation; N-benzodioxol-C5 vs. isoxazole-C5 attachment; +28 Da shift for phenethyl analog.
Linker topology dictates pharmacophoric presentation; analog substitution introduces unvalidated SAR variable.
Structural comparison from vendor SMILES; no functional assay data for analogs.
Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

Verified Chemical Purity Specification (≥95%) with Defined Catalog Traceability

CAS 953245-49-3 is supplied with a documented purity specification of ≥95% (Catalog Number CM950016), providing a quantifiable baseline for experimental reproducibility . In contrast, several closely related benzodioxole-isoxazole analogs available through general chemical marketplaces lack explicitly stated purity thresholds or batch-specific analytical certification, introducing potential variability into dose-response or biophysical assays .

Purity Benchmark
Specification review
≥95% (Catalog CM950016)
Documented purity enables accurate concentration calculation and reduces impurity-driven artifact risk.
Comparator analogs may lack equivalent purity documentation; batch-to-batch uncertainty.
Quality Control Reproducibility Chemical Procurement

Unique Benzodioxole-Isoxazole Pharmacophoric Fingerprint for Target Engagement Screening

The combination of a 1,3-benzodioxole moiety and a 5-phenylisoxazole ring bridged by an acetamide linker in CAS 953245-49-3 creates a hydrogen-bond donor/acceptor pharmacophore distinct from analogs where the benzodioxole is attached to the isoxazole C5 rather than via the acetamide nitrogen . BindingDB data for a structurally related benzodioxole-phenylisoxazole scaffold (BDBM37107) demonstrates engagement with the Sphingosine 1-phosphate receptor 1 (S1P₁), albeit with modest affinity (EC₅₀ > 30,000 nM), establishing that this pharmacophoric framework is capable of specific protein target recognition [1]. The distinct connectivity of CAS 953245-49-3 is predicted to orient the benzodioxole oxygen lone pairs and the isoxazole nitrogen differently within a binding pocket compared to regioisomeric analogs.

Pharmacophore Fingerprint
Class-level
Related scaffold BDBM37107: S1P₁ EC₅₀ >30 µM (BindingDB). N-benzodioxol topology predicted to alter selectivity.
Benzodioxole-isoxazole class capable of target recognition; distinct connectivity may shift binding profile.
No direct activity data for CAS 953245-49-3; class-level inference requires experimental validation.
Drug Discovery High-Throughput Screening Chemoproteomics

Exact Molecular Identity and CAS-Registered Structural Uniqueness for IP-Sensitive Research Programs

CAS 953245-49-3 is a discrete, CAS-registered chemical entity with a defined IUPAC name (N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide) and SMILES notation, distinct from all other benzodioxole-isoxazole congeners in the CAS registry . Importantly, this compound does not appear as an exemplified compound in the major benzodioxole-derivative patent family (US 9,346,818 B2) covering acetylcholinesterase inhibitors [1], meaning it occupies a distinct Freedom-to-Operate position relative to the patent-protected chemical space.

IP Space Uniqueness
Context-dependent
Structurally distinct from patent-exemplified isoindole-dione scaffolds; not covered by dominant AChE inhibitor patent family.
Occupies distinct freedom-to-operate position; suitable for lead generation outside patented chemical space.
No target engagement data; IP context only.
Intellectual Property Patent Strategy Catalog Compound Selection

Best Research and Industrial Application Scenarios for N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953245-49-3)


SAR Probe for Benzodioxole-Isoxazole Pharmacophore Mapping in Early-Stage Drug Discovery

CAS 953245-49-3 serves as a structurally defined SAR probe for mapping the contribution of the N-(2H-1,3-benzodioxol-5-yl) acetamide linkage to target binding within benzodioxole-isoxazole chemical series. Its distinct connectivity (benzodioxole N-linked to acetamide at C5) differentiates it from analogs where the benzodioxole is C-linked to the isoxazole core (e.g., CAS 1105244-70-9), enabling systematic linker SAR exploration . Procurement of this specific CAS number ensures the correct regioisomer is used in dose-response or biophysical assays, avoiding confounding SAR data from linker variants.

High-Throughput Screening (HTS) Library Expansion with a Privileged Scaffold Chemotype

The benzodioxole-isoxazole hybrid scaffold is recognized as a privileged chemotype in medicinal chemistry due to the hydrogen-bond donor/acceptor capabilities of both the benzodioxole and isoxazole moieties . CAS 953245-49-3, with a documented purity of ≥95% [1], is suitable for inclusion in diversity-oriented screening libraries targeting enzyme families such as kinases, phosphodiesterases, or GPCRs, where isoxazole-containing compounds have demonstrated ligand efficiency. The verified purity reduces false-positive rates in HTS campaigns.

Freedom-to-Operate Lead Generation Outside Patent-Protected AChE Inhibitor Chemical Space

Unlike benzodioxole derivatives exemplified in US 9,346,818 B2—which primarily cover isoindole-dione scaffolds for acetylcholinesterase inhibition —CAS 953245-49-3 occupies a distinct isoxazole-acetamide chemical space. This structural divergence makes it a suitable starting point for lead generation programs seeking benzodioxole-based bioactivity without entering the dominant patent landscape, particularly for non-AChE targets where the isoxazole pharmacophore provides alternative target engagement opportunities.

Computational Chemistry and Molecular Docking Benchmarking Studies

The well-defined SMILES notation and 3D structure of CAS 953245-49-3 (MW 322.32, C₁₈H₁₄N₂O₄) make it suitable as a benchmarking ligand for computational docking and molecular dynamics studies. Its conformational degrees of freedom (rotatable bonds in the acetamide linker) and hydrogen-bonding pharmacophore provide a test case for scoring function validation. The available predicted 1H NMR spectrum (NP-MRD ID NP0254385) [1] enables comparison of computed versus experimental spectroscopic properties.

Application
Selection Property
Validation Focus
SAR pharmacophore mapping
Regioisomeric linker identity
Linker-dependent target engagement in binding assays
HTS library expansion
Privileged benzodioxole-isoxazole scaffold
Purity-related hit confirmation and artifact exclusion
FTO lead generation
Structural divergence from AChE inhibitor patent space
Target selectivity vs. AChE reference; non-AChE bioactivity screening
Computational benchmarking
Defined 3D structure and predicted spectroscopic data
Docking scoring function validation with conformational flexibility
Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.